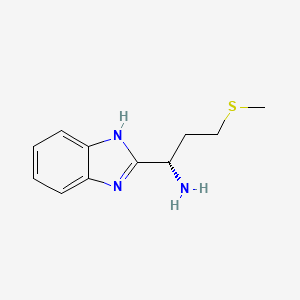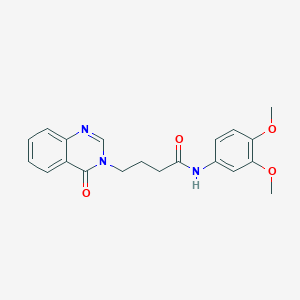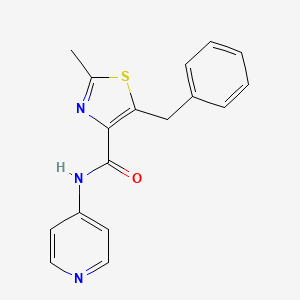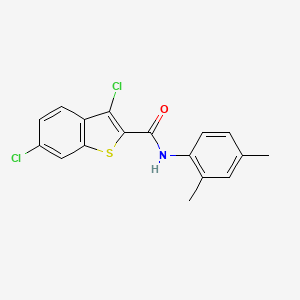![molecular formula C9H9N3O2S2 B11129137 Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate](/img/structure/B11129137.png)
Methyl [2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is a heterocyclic compound that features both thiophene and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to participate in various chemical reactions, making it a valuable molecule in scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate typically involves the condensation of thiophene derivatives with thiazole precursors. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . This is followed by further reactions to introduce the thiazole ring and the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene and thiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiophene and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or thiazole rings.
Aplicaciones Científicas De Investigación
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for antimicrobial and anticancer agents.
Mecanismo De Acción
The mechanism of action of methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings, are known for their anti-inflammatory and anesthetic properties.
Thiazole Derivatives: Compounds such as ritonavir and abafungin, which contain thiazole rings, are used as antiviral and antifungal agents.
Uniqueness
Methyl N-[2-amino-4-(thiophen-2-yl)-1,3-thiazol-5-yl]carbamate is unique due to the combination of thiophene and thiazole rings in its structure. This dual-ring system enhances its chemical reactivity and biological activity, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H9N3O2S2 |
|---|---|
Peso molecular |
255.3 g/mol |
Nombre IUPAC |
methyl N-(2-amino-4-thiophen-2-yl-1,3-thiazol-5-yl)carbamate |
InChI |
InChI=1S/C9H9N3O2S2/c1-14-9(13)12-7-6(11-8(10)16-7)5-3-2-4-15-5/h2-4H,1H3,(H2,10,11)(H,12,13) |
Clave InChI |
UJQUIZQYVOIWIA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=C(N=C(S1)N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B11129054.png)

![7-[3-(4-acetylpiperazin-1-yl)-2-hydroxypropoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B11129067.png)
![2-[2-(4-methoxybenzyl)-1H-benzimidazol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11129075.png)
![N-[(4-chlorophenyl)sulfonyl]-2-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11129087.png)

![3-hydroxy-1-(3-methoxypropyl)-5-(4-nitrophenyl)-4-{[4-(propan-2-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11129097.png)
![1-[2-(4-methoxyphenoxy)ethyl]-1H-benzotriazole](/img/structure/B11129103.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129104.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide](/img/structure/B11129109.png)

![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(2-methoxyphenoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11129125.png)
![7-Bromo-2-(furan-2-ylmethyl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11129131.png)

